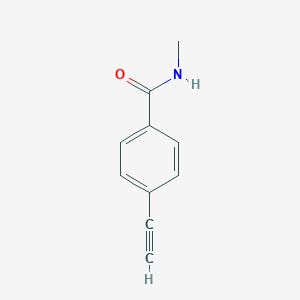

4-ethynyl-N-methylbenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

4-ethynyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-8-4-6-9(7-5-8)10(12)11-2/h1,4-7H,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCJXPFAQLERKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562045 | |

| Record name | 4-Ethynyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124771-44-4 | |

| Record name | 4-Ethynyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 4 Ethynyl N Methylbenzamide

Reactivity of the Terminal Alkyne Functionality

The ethynyl (B1212043) group, a terminal alkyne, is a hub of reactivity, readily participating in cycloadditions, hydrations, hydroaminations, and various coupling reactions.

Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of 4-ethynyl-N-methylbenzamide is particularly amenable to cycloaddition reactions. Among the most significant of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the linking of the ethynyl group with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. This transformation is highly efficient and regioselective, proceeding under mild conditions, often in aqueous solvents. The resulting triazole products are valuable in various applications, including bioconjugation and medicinal chemistry, due to their chemical stability and ability to form hydrogen bonds. smolecule.com

Table 1: Examples of CuAAC Reactions with this compound Analogues

| Alkyne Reactant | Azide (B81097) Reactant | Catalyst | Solvent | Product |

| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(4-(N-methylcarbamoyl)phenyl)-1H-1,2,3-triazole |

| This compound | Azido-PEG | Copper(I) bromide | DMF | PEGylated 4-(1H-1,2,3-triazol-4-yl)-N-methylbenzamide |

Note: This table represents typical reaction conditions and products. Actual results may vary based on specific experimental parameters.

Hydration and Hydroamination Reactions

The terminal alkyne of this compound can undergo hydration reactions, typically catalyzed by mercury(II) salts or other transition metals like gold or platinum. This reaction follows Markovnikov's rule, leading to the formation of an enol intermediate that rapidly tautomerizes to the corresponding methyl ketone, 4-acetyl-N-methylbenzamide.

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, can also be achieved. This can be catalyzed by various transition metal complexes or strong bases. The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions, yielding either enamines or imines, which can be further hydrolyzed to ketones.

Coupling Reactions with Diverse Substrates

The terminal alkyne is an excellent participant in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. smolecule.com This is a powerful method for constructing more complex aromatic structures.

Heck-type Reactions: While less common for terminal alkynes compared to alkenes, related palladium-catalyzed reactions can occur, leading to the formation of substituted alkenes.

Glaser Coupling: In the presence of a copper(I) salt and an oxidant, this compound can undergo homocoupling to form a symmetrical 1,4-disubstituted butadiyne derivative.

Transformations Involving the N-Methylamide Group

The N-methylamide group, while generally stable, can be subjected to various transformations, including functionalization, derivatization, and reduction.

Amide Functionalization and Derivatization

The N-methylamide group can be a site for further chemical modification. While direct functionalization can be challenging due to the resonance stability of the amide bond, several strategies exist. nih.gov N-alkylation or N-arylation can be achieved under specific conditions, though it is often more synthetically efficient to introduce these groups during the initial synthesis of the amide.

Derivatization can also involve reactions at the nitrogen atom. For instance, N-tosylation can activate the amide, making it more susceptible to nucleophilic attack. researchgate.net This allows for the conversion of the amide into other functional groups like esters or other amides upon reaction with appropriate nucleophiles. researchgate.net

Table 2: Representative Derivatization Reactions of N-Methylbenzamide Analogues

| Starting Material | Reagent | Product Type |

| N-Methylbenzamide derivative | Propylamine after N-tosylation | N-Propylamide researchgate.net |

| N-Methylbenzamide derivative | Phenylmagnesium bromide after N-tosylation | Ketone researchgate.net |

Note: This table illustrates potential transformations based on reactions of similar N-methylated amides.

Selective Reduction Pathways

The selective reduction of the N-methylamide group presents a synthetic challenge due to the possibility of over-reduction. However, specific reagents and conditions can control the outcome.

Reduction to Aldehydes: The use of certain reducing agents can selectively reduce the amide to an aldehyde. A common method involves the conversion of the corresponding carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide), which can then be reliably reduced to the aldehyde with reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride at low temperatures. thieme-connect.deresearchgate.net

Reduction to Amines: Stronger reducing agents, such as lithium aluminum hydride at higher temperatures or borane (B79455) complexes (e.g., BH₃·THF), can fully reduce the amide to the corresponding secondary amine, 4-ethynyl-N-methylbenzylamine. bath.ac.uk The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the alkyne functionality.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring in "this compound" towards electrophilic and nucleophilic aromatic substitution is dictated by the electronic properties of its two substituents: the ethynyl group (-C≡CH) and the N-methylamido group (-C(O)NHCH₃). These substituents are positioned para to each other, and their combined influence governs the regioselectivity and rate of substitution reactions on the four available positions of the aromatic ring.

The ethynyl group is known to be an electron-withdrawing group primarily through its inductive effect (-I effect), which arises from the sp-hybridized carbon atom's high electronegativity. rsc.org This effect deactivates the aromatic ring towards electrophilic attack. rsc.org Studies on the electrophilic aromatic substitution of ethynyl-substituted benzenes have shown that the ethynyl group acts as a deactivator and directs incoming electrophiles to the meta position. rsc.orgrsc.org This deactivation is more pronounced from the meta position than from the para position. rsc.org

Conversely, the N-methylamido group is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution. wikipedia.orgulethbridge.ca This is due to the resonance effect (+M effect) of the nitrogen lone pair, which donates electron density to the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution. organicchemistrytutor.comlibretexts.org This resonance effect is stronger than the inductive electron-withdrawing effect of the carbonyl group. libretexts.org

Mechanistic Investigations of Key Reactions Involving the Compound

Due to its bifunctional nature, "this compound" can participate in a variety of chemical transformations. The ethynyl group is a versatile handle for reactions such as click chemistry, Sonogashira coupling, and various cycloadditions. smolecule.com The amide functionality can undergo hydrolysis or be involved in directing C-H activation reactions. Mechanistic studies of these reactions, particularly the widely used Sonogashira coupling for the synthesis of such compounds, provide insight into the transformation pathways.

Elucidation of Catalytic Cycles

A key reaction for the synthesis of "this compound" and its derivatives is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The mechanism of this reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and, in the classical version, a copper cycle. libretexts.orgnih.gov

Palladium-Copper Co-catalyzed Sonogashira Coupling:

The catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodo-N-methylbenzamide) to form a Pd(II)-aryl complex. libretexts.orgacs.org

Transmetalation: In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org This copper acetylide then transfers the acetylenic group to the Pd(II)-aryl complex in a step called transmetalation, regenerating the copper(I) catalyst. libretexts.org

Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final product, "this compound," and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Copper-Free Sonogashira Coupling:

In the absence of a copper co-catalyst, the mechanism is slightly different. The base used must be strong enough to deprotonate the terminal alkyne. The proposed cycle involves:

Oxidative Addition: Similar to the co-catalyzed cycle, the reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.org

Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II)-aryl complex. Subsequent deprotonation by a base leads to the formation of a palladium acetylide complex. libretexts.orgunibo.it

Reductive Elimination: The resulting complex then undergoes reductive elimination to afford the coupled product and the regenerated Pd(0) catalyst. wikipedia.org

Recent studies have provided further insights, suggesting that with certain ligands and reaction conditions, different pathways, including those involving Pd(II)-Pd(II) transmetalation, may be operative. acs.orgunibo.it

Identification and Characterization of Reaction Intermediates

The key intermediates in the Sonogashira coupling to form "this compound" are the various palladium and copper complexes within the catalytic cycles.

Pd(0)L₂: The active catalytic species, where L represents a ligand, typically a phosphine (B1218219).

Ar-Pd(II)(L)₂-X: The oxidative addition product, a square planar Pd(II) complex. For the synthesis of the title compound, 'Ar' would be the 4-(N-methylcarbamoyl)phenyl group and 'X' a halide.

Cu-C≡CR: The copper acetylide intermediate formed in the copper cycle.

Ar-Pd(II)(L)₂(C≡CR): The key intermediate formed after transmetalation, which precedes reductive elimination.

While the direct isolation of these transient intermediates in a specific reaction to produce "this compound" is challenging, their existence is supported by extensive mechanistic studies on related systems using techniques like NMR spectroscopy and DFT calculations. acs.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic data for reactions specifically involving "this compound" are not extensively reported in the literature. However, general principles from studies on related systems can be applied.

For the Sonogashira coupling, the rate-determining step can vary depending on the specific substrates, catalysts, and conditions. In many cases, the transmetalation or reductive elimination step is considered rate-limiting. libretexts.org The reaction kinetics are influenced by factors such as the nature of the aryl halide (I > Br > Cl), the solvent, the base, and the ligands on the palladium catalyst.

Role of Catalysts, Ligands, and Additives

The success of a key transformation like the Sonogashira coupling to synthesize "this compound" is highly dependent on the careful selection of catalysts, ligands, and additives.

Catalysts:

Palladium Catalyst: The primary catalyst is a palladium complex, typically with palladium in the 0 or +2 oxidation state. wikipedia.org Examples include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of palladium source can influence the reaction efficiency and the need for specific activation steps. researchgate.net

Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt, such as CuI, is used as a co-catalyst. wikipedia.orgorganic-chemistry.org Its role is to facilitate the deprotonation of the alkyne and participate in the transmetalation step. libretexts.org

Ligands:

Phosphine Ligands: Ligands, most commonly phosphines like triphenylphosphine (B44618) (PPh₃), are crucial for stabilizing the palladium catalyst, influencing its reactivity, and preventing the precipitation of palladium black. The steric and electronic properties of the phosphine ligand can significantly affect the rate and yield of the reaction. researchgate.net

N-Heterocyclic Carbenes (NHCs): In some modern protocols, NHCs are used as ligands for the palladium catalyst, offering high stability and catalytic activity, sometimes allowing for lower catalyst loadings. nih.gov

Additives:

Base: A base is essential in the Sonogashira coupling to deprotonate the terminal alkyne, neutralize the hydrogen halide formed during the reaction, and facilitate the regeneration of the active catalyst. wikipedia.org Common bases include amines such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA). The choice and amount of base can be critical. researchgate.net

Solvent: The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The solvent can influence the solubility of the reactants and catalysts, as well as the reaction rate.

The interplay of these components is critical for achieving high yields and selectivity in the synthesis of "this compound" and related compounds. The following table summarizes the roles of these key components.

| Component | Example(s) | Role in Sonogashira Coupling |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates alkyne deprotonation and transmetalation |

| Ligand | PPh₃, NHCs | Stabilizes Pd catalyst, modulates reactivity |

| Base | NEt₃, DIPEA | Deprotonates alkyne, neutralizes acid byproduct |

| Solvent | THF, DMF | Solubilizes reactants and catalysts |

Advanced Spectroscopic and Structural Characterization of 4 Ethynyl N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. High-resolution NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of 4-ethynyl-N-methylbenzamide, distinct signals corresponding to the aromatic protons, the N-methyl protons, the amide proton (N-H), and the acetylenic proton (C≡C-H) are observed. The chemical shifts (δ) are influenced by the electronic environment of the protons.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would show the N-methyl protons as a doublet due to coupling with the adjacent N-H proton. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum. The acetylenic proton signal is also found in a characteristic region. The broad signal of the amide proton can vary in its chemical shift depending on factors like concentration and solvent.

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.4-7.9 | Multiplet | |

| Amide (NH) | ~6.0-6.5 | Broad Singlet/Triplet | |

| Acetylenic (C≡CH) | ~3.1 | Singlet |

Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group appears at a significantly downfield chemical shift. The aromatic carbons show signals in the typical aromatic region, with the carbon attached to the ethynyl (B1212043) group being distinguishable. The two sp-hybridized carbons of the alkyne group have characteristic chemical shifts, as does the N-methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~167 |

| Aromatic (C-C=O) | ~135 |

| Aromatic (C-C≡C) | ~122 |

| Aromatic (CH) | ~128-132 |

| Acetylenic (C≡C-Ar) | ~83 |

| Acetylenic (C≡CH) | ~80 |

Note: These are approximate values and can be influenced by the solvent and reference standard used. oregonstate.edu

To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY experiments establish correlations between coupled protons, for instance, confirming the coupling between the N-H proton and the N-methyl protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (like the carbonyl and the aromatic carbons without attached protons) by their long-range couplings to nearby protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₉NO, the expected monoisotopic mass is approximately 159.0684 g/mol . cymitquimica.comuni.lu HRMS analysis would provide an experimental mass value with high accuracy (typically to four or five decimal places), which should closely match the calculated exact mass, thereby confirming the molecular formula. rsc.org

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO |

| Calculated Monoisotopic Mass | 159.06842 Da |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of this compound, the following characteristic absorption bands are expected:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond. masterorganicchemistry.com

C≡C-H stretch: A sharp, relatively weak peak around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond. masterorganicchemistry.com

C≡C stretch: A weak to medium intensity peak in the range of 2100-2260 cm⁻¹. masterorganicchemistry.com

C=O stretch: A strong absorption band between 1630 and 1690 cm⁻¹, corresponding to the amide carbonyl group. masterorganicchemistry.comchemicalbook.com

Aromatic C-H and C=C stretches: Multiple peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman spectroscopy complements IR spectroscopy and is particularly useful for detecting non-polar bonds. The symmetric C≡C stretch of the ethynyl group would be expected to show a strong signal in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H Stretch | 3300-3500 | Medium-Strong |

| Alkyne | ≡C-H Stretch | ~3300 | Sharp, Weak-Medium |

| Alkyne | C≡C Stretch | 2100-2260 | Weak-Medium (IR), Strong (Raman) |

| Carbonyl | C=O Stretch | 1630-1690 | Strong |

Chromatographic Techniques for Purity Assessment and Isolation

The synthesis of novel organic compounds such as this compound necessitates rigorous methods for purification and characterization. Chromatographic techniques are indispensable tools for chemists, providing reliable means to assess the purity of a sample, isolate the desired product from a reaction mixture, and monitor the progress of a chemical reaction. The selection of a specific technique depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sample volatility, polarity, and the scale of the separation. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) provides a comprehensive approach to its characterization and quality control.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. In the analysis of related and more complex structures, reverse-phase HPLC (RP-HPLC) is frequently employed to ensure that the compound meets a high purity standard, often greater than 95%, before its use in further applications. acs.orgnih.gov

The principle of RP-HPLC involves a non-polar stationary phase, typically a C18 (octadecylsilyl) modified silica (B1680970), and a polar mobile phase. The separation is driven by the differential partitioning of the sample components between the two phases. For this compound, a gradient elution method, where the composition of the mobile phase is changed over time, is commonly used to achieve optimal separation. A typical mobile phase might consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov Detection is most often accomplished using a photodiode array (PDA) detector, which can monitor the absorbance across a range of UV wavelengths, a suitable method given the UV-active benzamide (B126) chromophore in the molecule. nih.gov The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Purity Analysis Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Instrument | Dionex Summit HPLC | nih.gov |

| Column | Diamonsil C18 (4.6 mm x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Methanol in Water | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | PDA-100 Photodiode Array | nih.gov |

| Purity Standard | ≥95% | acs.orgnih.govcymitquimica.com |

| Retention Time (t_R_) | Compound-specific, determined experimentally | figshare.com |

This table presents typical conditions for HPLC analysis based on methods used for structurally related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and thermally stable compounds. While HPLC is preferred for purity assessment of benzamides, GC-MS serves a critical role in identifying the target compound and characterizing potential volatile byproducts or unreacted starting materials in a reaction mixture. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z). nih.gov The mass spectrum produced shows the molecular ion peak (M+), which confirms the molecular weight of the compound, and a series of fragment ion peaks that constitute a unique "fingerprint" for the molecule. For this compound, the molecular weight is 159.18 g/mol . cymitquimica.com

Table 2: Predicted GC-MS Adducts and m/z for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]+ | [C₁₀H₉NO]+ | 159.07 |

| [M+H]+ | [C₁₀H₁₀NO]+ | 160.08 |

| [M+Na]+ | [C₁₀H₉NNaO]+ | 182.06 |

Data derived from computational predictions for the specified molecule. uni.lu

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is indispensable for monitoring the progress of a chemical synthesis in real-time. nih.gov It is used to quickly determine the consumption of starting materials, the formation of the product, and the presence of any byproducts. google.comgoogle.com

The procedure involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. nih.govrochester.edu To aid in identification, spots of the pure starting material and a "cospot" (a mixture of the starting material and the reaction mixture) are often applied to the plate alongside the reaction mixture spot. rochester.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, or eluent (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether). rsc.orggoogle.com

As the eluent moves up the plate via capillary action, the components of the spotted mixture are separated based on their differential affinity for the stationary phase (silica gel) and the mobile phase (eluent). Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (R_f_) value. Since this compound contains a polar amide group and a non-polar ethynyl group, its polarity will differ significantly from many of its precursors. The separated spots are typically visualized under a UV lamp, as the aromatic ring in the compound is UV-active. nih.govrochester.edu By observing the disappearance of the starting material spot and the appearance of a new product spot, a chemist can effectively track the reaction's progression toward completion. rochester.edu

Table 3: Illustrative TLC Data for a Synthesis Reaction

| Spot | Description | R_f_ Value | Observation |

|---|---|---|---|

| 1 | Starting Material (e.g., 4-iodobenzamide) | 0.55 | Spot diminishes over time. |

| 2 | Cospot (Starting Material + Reaction Mixture) | 0.55 & 0.40 | Shows separation of starting material and product. |

| 3 | Reaction Mixture | 0.40 | New spot appears and intensifies over time. |

This table is a hypothetical representation of TLC monitoring. R_f_ values are dependent on the specific substrates and the exact eluent system used.

Theoretical and Computational Chemistry Studies Applied to 4 Ethynyl N Methylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties.

Studies on related N-substituted benzamides have employed DFT methods to determine optimized geometries, including crucial bond lengths and angles. sci-hub.seiucr.org For 4-ethynyl-N-methylbenzamide, calculations would typically be performed using a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netmdpi.com These calculations reveal that the amide group (C-C(O)-N) tends to be planar, but the dihedral angle between this plane and the phenyl ring is sensitive to substitution and intermolecular interactions. iucr.org DFT calculations on similar benzamides have shown that the energy differences between various conformations, such as those arising from rotation around the C-N amide bond, can be quantified. mdpi.com For instance, in 2-aminobenzamides, one conformer was found to be more stable by 9.4 kJ/mol in DMSO, a preference attributed to intramolecular hydrogen bonding. mdpi.com

The electronic properties derived from DFT, such as charge distribution and dipole moment, are critical for predicting reactivity. The ethynyl (B1212043) group, being an electron-withdrawing substituent, influences the electron density across the benzene (B151609) ring and the amide moiety. The carbonyl oxygen is a site of high electron density, making it a primary center for electrophilic attack and hydrogen bond acceptance. acs.org DFT calculations can quantify these effects and help predict the most likely sites for chemical reactions.

| Parameter | Predicted Value Range | Basis of Prediction |

| C=O Bond Length | 1.23 - 1.25 Å | DFT calculations on related benzamides researchgate.net |

| C-N Amide Bond Length | 1.35 - 1.37 Å | DFT calculations on related benzamides researchgate.net |

| C≡C Bond Length | ~1.20 Å | Standard values for ethynyl groups |

| Phenyl-C(O) Bond Length | 1.48 - 1.50 Å | DFT calculations on related benzamides iucr.org |

| Amide/Phenyl Dihedral Angle | 25° - 35° | DFT calculations on N-methylbenzamide analogs iucr.org |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For this compound, this approach can illuminate mechanisms such as C-H activation, cross-coupling reactions, and cyclizations.

A relevant example is the Rh(III)-catalyzed coupling of benzamide (B126) derivatives with alkynes, which has been studied using DFT. rsc.org Such a reaction involving this compound would likely proceed through a sequence involving N-H deprotonation, ortho C-H bond activation by the rhodium catalyst, and subsequent insertion of an alkyne. rsc.org This process forms a seven-membered rhodacycle intermediate, a key step whose energetics can be precisely calculated. rsc.org The computational analysis of these pathways helps to understand catalyst efficiency and reaction selectivity.

Another crucial reaction for synthesizing compounds like this compound is the Sonogashira coupling. acs.org Computational modeling can be used to detail the catalytic cycle of this palladium-catalyzed cross-coupling reaction, including the oxidative addition, transmetalation, and reductive elimination steps. Understanding the transition states for each step allows for the optimization of reaction conditions to improve yields and minimize byproducts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of molecular behavior. researchgate.net For this compound, MD simulations are particularly useful for exploring its conformational landscape and the nature of its intermolecular interactions in different environments (e.g., in solution or in a crystal lattice).

The flexibility of the molecule is primarily determined by rotation around the bond connecting the phenyl ring to the amide group and the amide C-N bond. MD simulations can sample the potential energy surface associated with these rotations, revealing the most stable conformations and the energy barriers between them. aps.org

In the condensed phase, intermolecular interactions dictate the macroscopic properties of the material. MD simulations can model the strong N-H···O=C hydrogen bonds that form between amide groups, which are known to be crucial in determining the crystal packing of related amides. acs.org Furthermore, simulations can capture weaker interactions, such as π-π stacking between benzene rings and C-H···π interactions involving the ethynyl group. iucr.org By simulating a system of multiple molecules, MD can predict how these interactions lead to self-assembly and the formation of specific crystal structures. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential (EPS) Mapping

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to have significant contributions from the π-system of the electron-rich benzene ring and the lone pair on the amide nitrogen. The LUMO, conversely, would be distributed over the π-system, with a significant coefficient on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter indicating the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. sci-hub.se DFT studies on similar N-substituted benzamides have calculated these energy gaps. sci-hub.se

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide (Reference) | -6.724 | -1.071 | 5.65 |

| N-Alkylbenzamide (L1) | -6.44 | -1.06 | 5.37 |

| N-Alkylbenzamide (L2) | -6.22 | -0.77 | 5.44 |

| N-Alkylbenzamide (L3) | -6.21 | -0.72 | 5.49 |

| Data derived from a benchmark study on N-substituted benzamides using B3LYP/6-31G(d,p) level of theory. sci-hub.se |

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. The ESP map of this compound would show a region of negative potential (typically colored red) around the carbonyl oxygen, confirming it as the primary site for hydrogen bond acceptors and electrophiles. acs.org Conversely, a region of positive potential (blue) would be located around the amide N-H proton, identifying it as the key hydrogen bond donor site. acs.org The ethynyl group would also influence the ESP, creating a region of slightly negative potential in the π-cloud of the triple bond. These maps are invaluable for predicting non-covalent interactions that govern molecular recognition and crystal engineering. acs.org

Quantitative Structure–Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure–Property Relationship (QSPR) studies are statistical methods that aim to create mathematical models correlating the chemical structure of a compound with its physicochemical properties or biological activity. While specific QSPR studies for this compound are not prominent in the literature, the methodology can be readily applied.

A QSPR model for this compound and its analogs would begin with the calculation of a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure and can be categorized as:

Topological: Describing atomic connectivity (e.g., Wiener index, Kier & Hall indices).

Geometrical: Describing the 3D shape of the molecule (e.g., molecular surface area, volume).

Electronic: Derived from quantum chemical calculations, such as dipole moment, HOMO/LUMO energies, and atomic charges. sci-hub.se

Physicochemical: Such as logP (lipophilicity) or molar refractivity.

Once calculated, these descriptors would be used as independent variables in a statistical regression (e.g., multiple linear regression, partial least squares) to predict a specific property of interest (the dependent variable). For this compound, QSPR models could be developed to predict properties such as melting point, solubility, chromatographic retention time, or, in a medicinal chemistry context, binding affinity to a specific biological target. The resulting model provides a rapid, cost-effective method for estimating the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.

Advanced Applications of 4 Ethynyl N Methylbenzamide in Synthetic Chemistry and Materials Science

As a Versatile Building Block in the Synthesis of Complex Organic Molecules

The utility of 4-ethynyl-N-methylbenzamide as a foundational unit in organic synthesis stems primarily from the high reactivity of its terminal alkyne group. This functional group readily participates in several powerful and reliable coupling reactions, allowing for its incorporation into a wide array of more complex molecular structures. kvmwai.edu.in Two of the most significant transformations are the Sonogashira coupling and azide-alkyne cycloaddition reactions.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orglibretexts.org For this compound, this provides a direct method to link the ethynyl (B1212043) carbon to various aromatic or vinylic systems, effectively extending the molecule's π-system and building molecular complexity. ru.nl The reaction is known for its mild conditions and tolerance of numerous functional groups, making it a cornerstone in the synthesis of complex molecules. wikipedia.org

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents another major application. nih.gov This reaction joins the terminal alkyne of this compound with an organic azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.org The reaction is highly efficient, stereospecific, and can be performed in benign solvents, including water. organic-chemistry.orgjk-sci.com This modular "click" approach allows for the straightforward ligation of the benzamide (B126) unit to other molecular fragments, including biomolecules. jk-sci.comnih.gov

| Reaction Type | Description | Catalyst/Reagents | Significance in Synthesis |

| Sonogashira Coupling | Couples the terminal alkyne with aryl/vinyl halides. wikipedia.org | Palladium catalyst, Copper(I) cocatalyst, Amine base. organic-chemistry.org | Forms C(sp)-C(sp2) bonds, enabling the synthesis of arylalkynes and conjugated enynes. libretexts.org |

| Azide-Alkyne Cycloaddition (Click Chemistry) | [3+2] cycloaddition between the alkyne and an azide. nih.gov | Copper(I) catalyst (for CuAAC). organic-chemistry.org | Creates a stable triazole linker, ideal for modular synthesis and bioconjugation. nih.govsmolecule.com |

Integration into Polycyclic and Heterocyclic Systems

The reactivity of the ethynyl group is pivotal for the construction of various cyclic structures. This compound serves as a key precursor for synthesizing a range of heterocyclic and polycyclic compounds through annulation and cycloaddition reactions.

The formation of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction is a prime example of its use in heterocycle synthesis. nih.govorganic-chemistry.org The resulting triazole ring is not merely a linker but can act as a bioisostere for other functional groups in medicinal chemistry applications. nih.gov Furthermore, domino reactions that begin with a Sonogashira coupling can lead to the formation of fused heterocyclic systems. For instance, coupling with appropriately substituted aryl halides can be followed by an intramolecular cyclization to yield substituted benzo[b]furans. organic-chemistry.org The isoxazole (B147169) scaffold, another important pharmacophore, can also be accessed through [3+2] cycloaddition reactions involving the alkyne functionality. acs.org

The benzamide portion of the molecule can also participate in cyclization strategies. For example, derivatives of ortho-halobenzamides can undergo base-promoted reactions with amides, leading to intramolecular cyclization and the formation of quinazolin-4-ones, an important class of heterocyclic scaffolds found in many bioactive compounds. nih.gov

Precursor for Advanced Polymeric Materials and Extended π-Conjugated Systems

The rigid and linear nature of the ethynyl group makes this compound an attractive monomer or functional component for creating advanced polymers and materials with extended π-conjugation. mdpi.com The incorporation of this unit can significantly influence the properties of the resulting materials.

In materials science, N-methylbenzamide derivatives have been used to modify polymers, enhancing properties such as thermal stability and chemical resistance. chemicalbook.com The introduction of ethynyl groups, as in this compound, provides a reactive site for cross-linking. Thermosetting resins can be developed where the ethynyl terminals undergo polymerization upon heating, leading to the formation of a durable, cross-linked network. researchgate.net

The introduction of an ethynyl linker between aromatic units is a common strategy to expand π-conjugated systems. mdpi.com This extension of conjugation typically leads to changes in the material's photophysical properties, such as shifting absorption and emission spectra to longer wavelengths. mdpi.com This makes this compound a valuable building block for designing organic materials for applications in electronics and photonics.

| Material Type | Role of this compound | Resulting Properties |

| Thermosetting Resins | Acts as a cross-linking agent via the ethynyl group. researchgate.net | Enhanced thermal stability, high-performance characteristics. chemicalbook.com |

| Extended π-Conjugated Systems | The ethynyl group serves as a rigid linker between π-systems. mdpi.com | Modified optoelectronic properties, potential for use in organic electronics. |

Role in the Design of Chemical Probes for Spectroscopic or Mechanistic Investigations

In chemical biology and diagnostics, the ability to tag and visualize specific molecules within complex biological environments is crucial. The ethynyl group of this compound makes it an ideal component for creating chemical probes, primarily through bioconjugation via click chemistry. jk-sci.comsmolecule.com

The strategy involves introducing the ethynyl-tagged benzamide into a biological system. The alkyne then serves as a bio-orthogonal handle, meaning it does not react with native biological functional groups. It can be selectively reacted with an azide-functionalized reporter molecule, such as a fluorophore or an affinity tag, via the CuAAC reaction. nih.govsmolecule.com This allows for the specific labeling, detection, and visualization of the target to which the original benzamide probe was bound. jk-sci.com

While the ethynyl group provides the reactive handle for conjugation, the N-methylbenzamide portion can be designed to interact with specific biological targets, such as proteins or enzymes, guiding the probe to its intended destination. Compounds with similar structures have been investigated for their fluorescent properties, which are useful for imaging applications in biological systems. smolecule.com

Applications in Supramolecular Assembly and Nanomaterial Fabrication

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct functional groups within this compound—the hydrogen-bonding amide, the aromatic ring, and the alkyne—provide multiple points for such interactions, making it a valuable component in the design of self-assembling systems and nanomaterials. wikipedia.org

The N-methylbenzamide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows it to form robust and directional hydrogen bonds with other molecules, including itself, which can drive the formation of well-defined supramolecular chains or networks. acs.orgacs.org The aromatic ring can engage in π–π stacking interactions, which further stabilize the assembled structures. researchgate.net The interplay of these non-covalent forces can guide the bottom-up fabrication of complex nanomaterials. For example, low-molecular-weight gelators containing ethynyl groups have been shown to self-assemble into fibrous networks, creating supramolecular gels. researchgate.net The specific structure of this compound, with its combination of interaction sites, makes it a promising candidate for the rational design of functional nanomaterials.

Emerging Research Avenues and Future Outlook for 4 Ethynyl N Methylbenzamide Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that directly impacts the synthesis of molecules like 4-ethynyl-N-methylbenzamide. Future research in this area will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising avenue is the adoption of biocatalytic methods for amide bond formation. Enzymes, such as lipases, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, potentially in aqueous media, thereby reducing the reliance on harsh reagents and organic solvents. rsc.orgresearchgate.netnih.gov For instance, the synthesis of the N-methylbenzamide core could be achieved using immobilized enzymes, which also allows for easier catalyst recovery and reuse.

Another key area is the development of greener approaches for the introduction of the ethynyl (B1212043) group. Traditional methods often involve stoichiometric reagents and harsh conditions. Future methodologies may explore catalytic C-H activation or the use of bio-based feedstocks for generating the alkyne functionality, minimizing the environmental impact. openaccesspub.org The use of alternative, greener solvents like cyclopentyl methyl ether (CPME) in amide synthesis has also shown promise in reducing the environmental footprint of such processes. nih.gov

Exploration of Unprecedented Reactivity Modes and Catalytic Transformations

The terminal alkyne and the benzamide (B126) moiety of this compound are both ripe for the exploration of novel reactivity and catalytic transformations. The carbon-carbon triple bond is a versatile functional group that can participate in a wide range of reactions. openaccesspub.orgfastercapital.com

Recent advances in transition metal catalysis offer exciting possibilities for the functionalization of the ethynyl group. nih.govmdpi.com For example, copper-catalyzed reactions of terminal alkynes have been shown to be effective for the formation of C-N and C-C bonds. nih.gov This could enable the direct amidation of the alkyne or its coupling with various organic molecules to generate complex structures. Furthermore, the development of recyclable catalysts for alkyne functionalization aligns with the goals of sustainable chemistry. mdpi.com The carboxylation of terminal alkynes with CO2 is another promising area, offering a method for carbon capture and utilization while producing valuable carboxylic acid derivatives. mdpi.com

The benzamide group also presents opportunities for novel reactivity. While generally stable, the N-H bond can be a site for functionalization. Moreover, the aromatic ring can undergo various electrophilic substitution reactions, with the directing effects of the amide and ethynyl groups influencing the regioselectivity. The development of novel N-phenylcarbamothioylbenzamides has demonstrated the potential for creating derivatives with interesting biological activities. nih.gov

| Transformation Type | Reagents/Catalysts | Potential Products |

| Alkyne Functionalization | Copper catalysts, diazo compounds | Substituted butynamides, dienamides |

| Alkyne Dimerization | Glaser-Hay conditions | Disubstituted alkynes |

| Alkyne Hydration | Ruthenium-based bifunctional catalysts | Aldehydes |

| Benzamide Derivatization | Electrophilic reagents | Substituted benzamides |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. For a molecule like this compound, these technologies could streamline its production and the synthesis of its derivatives.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. The synthesis of amides has been successfully adapted to flow systems, and similar principles can be applied to the production of this compound.

Automated synthesis platforms, often utilizing robotic systems, can perform multiple reactions in parallel, significantly accelerating the discovery and optimization of new derivatives. researchgate.netethz.chresearchgate.net These platforms can be programmed to carry out complex, multi-step synthetic sequences, including the iterative homologation of organoboron compounds, which could be adapted for the elaboration of the this compound scaffold. unimi.it The integration of automated synthesis with high-throughput screening would create a powerful engine for the discovery of new molecules with desired properties.

Advanced Computational Predictions for Rational Design of Derivatives

Computational chemistry and in silico design are becoming indispensable tools in modern drug discovery and materials science. nih.govbiorxiv.org For this compound, these approaches can guide the rational design of new derivatives with specific biological activities or material properties, thereby reducing the need for extensive and costly experimental screening.

Molecular docking studies can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. mdpi.commdpi.com This information can be used to design molecules with improved potency and selectivity. For example, computational studies have been used to design benzamide derivatives as potent inhibitors of specific enzymes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their observed biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. Computational analysis has also been instrumental in understanding the antioxidant properties of benzamide derivatives and guiding the design of more potent compounds. nih.govacs.org

Interdisciplinary Connections with Other Branches of Chemical Research

The unique structural features of this compound make it a valuable building block for a variety of interdisciplinary applications, bridging organic synthesis with materials science, chemical biology, and medicinal chemistry.

In materials science , the rigid, linear nature of the ethynyl group makes it an attractive component for the construction of novel polymers and functional materials. openaccesspub.orgyoutube.com For instance, polymers incorporating this moiety could exhibit interesting electronic or optical properties. The benzamide functionality can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials.

In chemical biology , the terminal alkyne can serve as a "handle" for bioconjugation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." nih.gov This would allow for the attachment of this compound derivatives to biomolecules such as proteins or nucleic acids, enabling the study of biological processes or the development of targeted therapeutics.

In medicinal chemistry , the benzamide scaffold is a common feature in many approved drugs. researchgate.net The combination of the benzamide and ethynyl groups in this compound provides a template for the design of new therapeutic agents. For example, benzamide derivatives have been investigated as smoothened antagonists for cancer therapy and as sigma-1 receptor agonists for central nervous system disorders. mdpi.comnih.gov The alkyne group can also be a key pharmacophore in its own right.

| Field | Potential Application of this compound Derivatives |

| Materials Science | Synthesis of conductive polymers, liquid crystals, and functional materials. |

| Chemical Biology | Probes for bioimaging and proteomics via "click" chemistry. |

| Medicinal Chemistry | Scaffolds for the development of anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.govmdpi.com |

Q & A

Q. What are the established synthetic routes for 4-ethynyl-N-methylbenzamide, and what key reaction parameters influence yield?

The synthesis typically involves coupling reactions such as Buchwald-Hartwig amidation or Sonogashira coupling to introduce the ethynyl and methylamide groups. Critical parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Temperature : Optimal ranges between 80–120°C to balance reaction rate and side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Yield optimization often requires inert atmospheres (N₂/Ar) to prevent alkyne oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethynyl proton at δ 2.5–3.5 ppm, methylamide at δ 3.0–3.3 ppm).

- IR Spectroscopy : Identifies alkyne C≡C stretch (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (SHELXL refinement recommended) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 200.1) .

Q. How does the solubility profile of this compound in organic solvents impact experimental design?

The compound exhibits limited solubility in polar protic solvents (e.g., H₂O, MeOH) but dissolves in DMSO or DMF. This influences:

- Reaction conditions : DMSO is preferred for kinetic studies due to high solubility.

- Purification : Column chromatography with ethyl acetate/hexane gradients reduces aggregation .

Advanced Research Questions

Q. How can computational chemistry methods like density functional theory (DFT) optimize the synthesis of this compound?

DFT calculations predict transition-state energies and regioselectivity in coupling reactions. For example:

- Reaction pathway modeling : Identifies energetically favorable routes (e.g., Pd-mediated C–N bond formation).

- Solvent effects : COSMO-RS simulations correlate solvent polarity with reaction efficiency .

Q. What strategies address low yields in Sonogashira coupling during synthesis?

- Ligand optimization : Bulky ligands (XPhos) reduce Pd black formation.

- Copper co-catalysis : CuI enhances alkyne activation at 0.1–1 mol%.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Q. How does the ethynyl group influence biological activity compared to halogenated or alkylated analogs?

Structure-activity relationship (SAR) studies show:

- Enhanced π-π stacking : The ethynyl group improves binding to aromatic enzyme pockets (e.g., kinase inhibitors).

- Reduced metabolic stability : Ethynyl derivatives may require prodrug formulations to mitigate oxidative degradation .

Q. How can researchers resolve discrepancies in crystallographic data for this compound polymorphs?

Q. What in vitro assays are suitable for evaluating enzyme inhibition by this compound?

- Fluorescence polarization : Measures competitive binding to target enzymes (e.g., carbonic anhydrase).

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time .

- Microscale thermophoresis (MST) : Requires low sample volumes (5–10 µL) for high-throughput screening .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in derivatization studies?

- Deuterium labeling : Replacing protons at the ethynyl position (C≡C–D) slows hydrogen abstraction steps.

- Rate comparison : KIE > 1 indicates rate-limiting proton transfer in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。